3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Peptide Synthesis Protecting Group Orthogonality SPPS

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS 141783-63-3) is a racemic N-Boc-protected heterocyclic amino acid analog with the molecular formula C9H15NO4S and a molecular weight of 233.29 g/mol. It features a thiazolidine ring—a five-membered ring containing both sulfur and nitrogen—with a carboxylic acid at the 2-position.

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
CAS No. 141783-63-3
Cat. No. B118938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
CAS141783-63-3
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSC1C(=O)O
InChIInChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
InChIKeyHYAXPNDMEODKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS 141783-63-3): A Critical Boc-Protected Building Block for Heterocyclic Synthesis


3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS 141783-63-3) is a racemic N-Boc-protected heterocyclic amino acid analog with the molecular formula C9H15NO4S and a molecular weight of 233.29 g/mol . It features a thiazolidine ring—a five-membered ring containing both sulfur and nitrogen—with a carboxylic acid at the 2-position. This compound serves primarily as a protected synthetic intermediate in medicinal chemistry and peptide science, where the base-labile tert-butoxycarbonyl (Boc) group protects the ring nitrogen, enabling selective further functionalization .

Why 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid Cannot Be Replaced by Simple Analogs


Substituting 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid with a simple analog like the unprotected thiazolidine-2-carboxylic acid or a regioisomeric form introduces critical failures in synthetic sequences. The unprotected form lacks the necessary nitrogen protection, leading to unwanted side reactions during multi-step syntheses . Conversely, more robust protecting groups like Fmoc are incompatible with the acidic conditions required for Boc deprotection, making them unsuitable for orthogonal synthesis strategies . Furthermore, the 2-carboxylic acid regioisomer provides distinct conformational properties compared to the 4-carboxylic acid analog (thioproline), as demonstrated by its unique role in creating iso-pseudoproline peptide backbone modifications that are not accessible with the 4-regioisomer [1]. These specific chemical features mean a generic substitution risks complete synthetic failure or a change in the final product's biological activity.

Quantitative Evidence for Selection of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid


Orthogonal Base-Labile Boc Protection Enables Acid-Free Synthesis Sequences Unavailable with Fmoc Analogs

The Boc protecting group on 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid provides a critical orthogonality point versus Fmoc-protected analogs. The Fmoc group is stable to acidic conditions but is removed under mildly basic conditions, whereas the Boc group is stable to bases and nucleophiles but is cleaved under acidic conditions . This orthogonal stability profile allows the Boc-protected compound to be used in Fmoc-Solid Phase Peptide Synthesis (SPPS) schemes where an acid-labile protecting group is required on the thiazolidine nitrogen while the main peptide chain is assembled using Fmoc chemistry. The Fmoc-thiazolidine-2-carboxylic acid analog (CAS 1366384-03-3) cannot be used in this context, as its protecting group would be removed during the standard Fmoc deprotection step .

Peptide Synthesis Protecting Group Orthogonality SPPS

Documented Utility as a Precursor for Non-Hydroxamate HDAC Inhibitors

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a specifically identified and commercially sourced reagent for the synthesis of non-hydroxamate histone deacetylase (HDAC) inhibitors [1]. This application is directly linked to the pioneering work by Suzuki et al., who designed and synthesized a series of SAHA-based non-hydroxamate HDAC inhibitors, with the lead compound 15 showing specific inhibition of HDACs and accumulation of acetylated histone H4 without inducing acetylated α-tubulin accumulation in HCT116 cells [1]. The unprotected or Fmoc-protected analogs are not cited for this specific application, underscoring the necessity of the Boc-protected form for this synthetic route.

Medicinal Chemistry HDAC Inhibitors Drug Discovery

Regiochemical Precision: 2-Carboxylic Acid Enables Unique Late-Stage Peptide Modifications Compared to 4-Thioproline Analogs

A recent 2026 study in Chemical Science demonstrates that thiazolidine-2-carboxylic acid (2-Thz) enables unique peptide backbone modifications that are not possible with the more common thiazolidine-4-carboxylic acid (thioproline) regioisomer [1]. The study showed that 2-Thz residues serve as diversifiable handles for late-stage reductive ring opening, allowing retention of a nucleophilic thiol handle which can be trapped with electrophiles to deliver valuable peptoid derivatives. This specific reactivity is a function of the 2-position carboxylic acid, and the Boc-protected variant (3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid) is the standard form for incorporating this residue into peptides during Fmoc-SPPS [1].

Peptide Engineering Iso-pseudoprolines Chemical Ligation

Physicochemical Differentiation from Enantiopure Forms: Lower Melting Point of (R)-Enantiomer Indicates Altered Solid-State Properties

The melting point is a key quality indicator for solid reagents. The racemic 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid has a reported melting point of 125-128°C . In contrast, the (R)-enantiomer (CAS 125471-00-3) has a significantly lower melting point of 90-93°C . This difference is characteristic of a racemic compound versus a single enantiomer and reflects different crystal packing energies. For procurement, this means the racemic compound offers different solubility and formulation properties that may be advantageous in specific reaction media. The racemic form is typically offered at 97% purity (HPLC) , while the (S)-enantiomer is available at 98% purity , providing a comparable but distinct purity profile.

Analytical Chemistry Solid-State Properties Quality Control

Optimal Procurement and Application Scenarios for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid


Medicinal Chemistry: Synthesis of Non-Hydroxamate HDAC Inhibitors

Procure this compound when executing the synthesis of SAHA-based non-hydroxamate histone deacetylase inhibitors as described by Suzuki et al. [1]. The Boc-protected thiazolidine-2-carboxylic acid serves as a crucial building block, providing the necessary protected heterocyclic core that can be deprotected under acidic conditions after coupling to the suberoylanilide scaffold. This specific application is documented in peer-reviewed literature and represents a validated use case where no alternative building block has been reported to yield the same class of selective histone acetylating agents.

Peptide Science: Fmoc-SPPS Incorporating Iso-pseudoproline Residues

Use this compound in Fmoc-Solid Phase Peptide Synthesis to introduce a 2-thiazolidinecarboxylic acid (2-Thz) residue into a peptide chain. As demonstrated by Malins et al., the 2-Thz moiety is a versatile iso-pseudoproline that can be used as a handle for late-stage peptide backbone modifications via reductive ring opening [2]. The Boc group on the ring nitrogen is orthogonal to the Fmoc group on the elongating peptide chain, ensuring selective deprotection and no interference with the main chain assembly. The 4-carboxylic acid regioisomer (thioproline) cannot be substituted for this specific application.

Chemical Biology: Orthogonal Protection Strategies for Heterocyclic Amino Acid Incorporation

In complex synthetic sequences requiring the incorporation of a thiazolidine ring with a free 2-carboxyl group for subsequent amide bond formation, this racemic Boc-protected compound is the optimal choice. The Boc group provides base-stable protection during carboxyl activation and coupling steps, whereas the Fmoc analog would be prematurely deprotected under the same conditions . This makes the compound ideal for convergent synthesis strategies where the thiazolidine building block is introduced late-stage and must survive basic reaction conditions.

Analytical and Process Chemistry: Quality Control Reference for Racemic Thiazolidine Building Blocks

The racemic nature and distinct melting point (125-128°C) of this compound make it a useful reference standard for analytical method development and quality control. Its melting point is ~35°C higher than the (R)-enantiomer, providing a simple identity test to distinguish the racemate from enantiopure forms . This is particularly useful for procurement departments and quality control laboratories needing to verify the correct form of the building block has been received before it enters a GMP or regulated synthesis environment.

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